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Compound of Interest

Compound Name: Diethyl 4-bromobutylphosphonate

Cat. No.: B1670522 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key spectral data and experimental

protocols necessary for the unambiguous identification of Diethyl 4-bromobutylphosphonate.

The information presented is essential for researchers involved in the synthesis, purification,

and application of this versatile reagent in fields such as medicinal chemistry and materials

science.

Physicochemical Properties
A summary of the fundamental physicochemical properties of Diethyl 4-
bromobutylphosphonate is presented in Table 1.

Property Value Source

Molecular Formula C₈H₁₈BrO₃P --INVALID-LINK--

Molecular Weight 273.10 g/mol --INVALID-LINK--

Appearance Colorless to Light Yellow Liquid --INVALID-LINK--

CAS Number 63075-66-1 --INVALID-LINK--

Spectroscopic Data for Structural Elucidation
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The following sections detail the expected and reported spectral data for Diethyl 4-
bromobutylphosphonate, crucial for its structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural analysis of Diethyl 4-
bromobutylphosphonate, providing detailed information about the hydrogen, carbon, and

phosphorus environments within the molecule.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons and

their neighboring atoms. The expected chemical shifts (δ) in ppm, multiplicities, and coupling

constants (J) in Hertz are summarized in Table 2.

Assignment
Chemical Shift
(δ, ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

-CH₃ (ethyl) ~1.3 Triplet 6H ~7.1

-CH₂- (butyl

chain)
~1.7-2.0 Multiplet 4H -

P-CH₂- (butyl) ~1.8 Multiplet 2H -

Br-CH₂- (butyl) ~3.4 Triplet 2H ~6.7

O-CH₂- (ethyl) ~4.1 Quintet 4H ~7.1

Note: The chemical shifts for the butyl chain protons are approximate and will exhibit complex

splitting patterns due to coupling with each other and the phosphorus atom.

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

The expected chemical shifts are presented in Table 3.
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Assignment Chemical Shift (δ, ppm)

-CH₃ (ethyl) ~16.4 (d, J(C,P) ≈ 6 Hz)

-CH₂- (butyl, C2) ~21.5 (d, J(C,P) ≈ 5 Hz)

P-CH₂- (butyl, C1) ~25.0 (d, J(C,P) ≈ 142 Hz)

-CH₂- (butyl, C3) ~30.0 (d, J(C,P) ≈ 16 Hz)

Br-CH₂- (butyl, C4) ~33.0

O-CH₂- (ethyl) ~61.6 (d, J(C,P) ≈ 7 Hz)

Note: The carbon signals of the phosphonate group show splitting due to coupling with the

phosphorus atom, denoted by 'd' for doublet and the corresponding coupling constant.

³¹P NMR (Phosphorus-31 NMR) Spectroscopy

The ³¹P NMR spectrum is a powerful tool for identifying phosphorus-containing compounds. For

Diethyl 4-bromobutylphosphonate, a single resonance is expected.

Assignment Chemical Shift (δ, ppm)

P ~26.6

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. Key vibrational

frequencies for Diethyl 4-bromobutylphosphonate are listed in Table 4.

Wavenumber (cm⁻¹) Assignment

2980-2850 C-H stretch (alkane)

1250-1230 P=O stretch

1050-1020 P-O-C stretch

650-550 C-Br stretch
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound.

m/z Assignment

273/275 [M+H]⁺ (isotopic pattern due to Br)

229/231 [M - C₂H₄]⁺

194 [M - Br]⁺

165 [M - Br - C₂H₅]⁺

137 [P(O)(OC₂H₅)₂]⁺

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with

approximately equal intensity.

Experimental Protocols
Synthesis of Diethyl 4-bromobutylphosphonate via
Michaelis-Arbuzov Reaction
This protocol describes the synthesis of Diethyl 4-bromobutylphosphonate from triethyl

phosphite and 1,4-dibromobutane.[1]

Materials:

Triethyl phosphite

1,4-Dibromobutane

Round-bottom flask

Reflux condenser

Heating mantle
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Nitrogen or Argon gas supply

Vacuum distillation apparatus

Procedure:

To a round-bottom flask equipped with a reflux condenser and under an inert atmosphere

(e.g., nitrogen or argon), add 1,4-dibromobutane (1.0 equivalent).

Slowly add triethyl phosphite (1.0-1.2 equivalents) to the flask. The reaction is exothermic,

and the addition should be controlled to maintain a moderate temperature.

After the addition is complete, heat the reaction mixture to 140-150 °C.

Maintain the reaction at this temperature for 2-4 hours. The progress of the reaction can be

monitored by TLC or ³¹P NMR spectroscopy.

After the reaction is complete, allow the mixture to cool to room temperature.

The crude product is then purified by vacuum distillation to remove unreacted starting

materials and the ethyl bromide byproduct.

Spectroscopic Analysis Protocols
NMR Spectroscopy:

Prepare a sample by dissolving 10-20 mg of the purified Diethyl 4-
bromobutylphosphonate in approximately 0.6 mL of deuterated chloroform (CDCl₃).

Acquire ¹H, ¹³C, and ³¹P NMR spectra using a standard NMR spectrometer (e.g., 300 or 400

MHz).

For ¹H NMR, integrate the signals to determine the relative number of protons.

For ¹³C NMR, a proton-decoupled spectrum is typically acquired.

IR Spectroscopy:
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Obtain the IR spectrum of the neat liquid sample using an FT-IR spectrometer equipped with

attenuated total reflectance (ATR) accessory.

Alternatively, a thin film of the sample can be prepared between two salt plates (e.g., NaCl or

KBr).

Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

Introduce the sample into the mass spectrometer, for example, via direct infusion or after

separation by gas chromatography (GC-MS).

Acquire the mass spectrum using an appropriate ionization technique, such as electrospray

ionization (ESI) or electron ionization (EI).

Workflow and Logical Relationships
The following diagram illustrates the workflow for the synthesis and identification of Diethyl 4-
bromobutylphosphonate.
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Workflow for Synthesis and Identification of Diethyl 4-bromobutylphosphonate
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Caption: Workflow for the synthesis and spectroscopic identification of Diethyl 4-
bromobutylphosphonate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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